9-[(furan-2-yl)methyl]-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-[(furan-2-yl)methyl]-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine ring system. This scaffold is of pharmacological interest due to its structural similarity to coumarins and flavonoids, which exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The furan-2-ylmethyl and phenyl substituents at positions 9 and 3, respectively, likely influence its electronic and steric properties, modulating interactions with biological targets.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22-18(15-5-2-1-3-6-15)11-16-8-9-20-19(21(16)27-22)13-23(14-26-20)12-17-7-4-10-25-17/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDLFFQFDONJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituents at position 9 significantly impact synthetic yields. For example, benzyl derivatives (e.g., 6a ) show lower yields (40%) compared to hydroxyalkyl analogs (82% for 4a ) due to steric hindrance .
- Electron-withdrawing groups (e.g., 4-fluorobenzyl in ) may enhance metabolic stability but require further pharmacological validation.
Spectroscopic and Physicochemical Properties
Comparative NMR, IR, and MS data highlight structural differences:
NMR Shifts :
- IR Stretching: All chromeno-oxazin derivatives display strong C=O stretches at ~1700–1750 cm⁻¹ . Hydroxyalkyl substituents (e.g., 4a) show broad O–H stretches at ~3200–3500 cm⁻¹ .
- Molecular Weight: The target compound (C₂₃H₁₉NO₄) has a molecular weight of ~381.4 g/mol, comparable to analogs like 6a (370.14 g/mol) and 4a (384.1 g/mol) .
Anti-Inflammatory Activity
- 9,10-Dihydrochromeno-oxazin-4-ones (e.g., derivatives in ) inhibit NF-κB signaling, reducing inflammation in murine models (e.g., croton oil-induced edema) .
- Methoxy and hydroxyalkyl substituents (e.g., 4a ) enhance solubility and bioavailability, improving in vivo efficacy .
Antiviral and Antimalarial Potential
Tautomerization and Solvent Effects
- Hydroxyalkyl-substituted chromeno-oxazins (e.g., 4a–4e) undergo tautomerization between oxazin-4-one and chromen-4-one forms, influenced by solvent polarity . For example, polar solvents stabilize the oxazin-4-one tautomer, impacting pharmacological activity .
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